molecular formula C15H25NO2 B5148778 2-[5-(4-Ethylphenoxy)pentylamino]ethanol

2-[5-(4-Ethylphenoxy)pentylamino]ethanol

Cat. No.: B5148778
M. Wt: 251.36 g/mol
InChI Key: HSKZBPKXTHMDRZ-UHFFFAOYSA-N
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Description

2-[5-(4-Ethylphenoxy)pentylamino]ethanol is an organic compound with the molecular formula C15H25NO2. This compound is characterized by the presence of an ethylphenoxy group attached to a pentylamino chain, which is further connected to an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Ethylphenoxy)pentylamino]ethanol typically involves the reaction of 4-ethylphenol with 1-bromopentane to form 4-ethylphenoxypentane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Ethylphenoxy)pentylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[5-(4-Ethylphenoxy)pentylamino]acetaldehyde or 2-[5-(4-Ethylphenoxy)pentylamino]acetic acid.

    Reduction: Formation of 2-[5-(4-Ethylphenoxy)pentylamino]ethane.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[5-(4-Ethylphenoxy)pentylamino]ethanol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(4-Ethylphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Ethylphenoxy)pentylamino]ethanol
  • 2-[5-(4-Methylphenoxy)pentylamino]ethanol
  • 2-[5-(4-Propylphenoxy)pentylamino]ethanol

Uniqueness

2-[5-(4-Ethylphenoxy)pentylamino]ethanol is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

2-[5-(4-ethylphenoxy)pentylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-2-14-6-8-15(9-7-14)18-13-5-3-4-10-16-11-12-17/h6-9,16-17H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKZBPKXTHMDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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